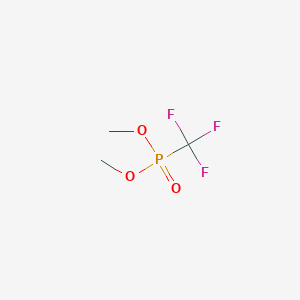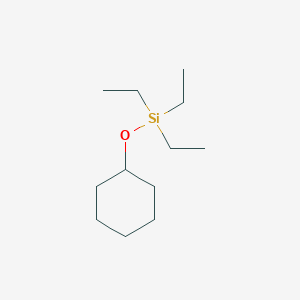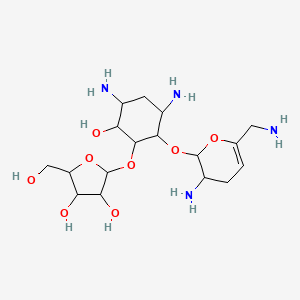![molecular formula C17H12N4S B14143464 2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline CAS No. 3806-87-9](/img/structure/B14143464.png)
2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline is a heterocyclic compound that combines the structural features of quinoline and benzothiazole These two moieties are known for their significant biological and pharmacological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline typically involves the condensation of 2-hydrazinobenzothiazole with quinoline-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinoline or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents such as chloroform or dichloromethane, with catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the quinoline or benzothiazole rings.
科学研究应用
2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of sensors and analytical devices for detecting metal ions and other analytes.
作用机制
The mechanism of action of 2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]pyridine
- 2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]isoquinoline
- 2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]naphthalene
Uniqueness
2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline is unique due to its specific combination of quinoline and benzothiazole moieties, which confer distinct electronic and steric properties. This uniqueness allows it to exhibit a broad range of biological activities and makes it a versatile scaffold for the development of new therapeutic agents and materials.
属性
CAS 编号 |
3806-87-9 |
|---|---|
分子式 |
C17H12N4S |
分子量 |
304.4 g/mol |
IUPAC 名称 |
N-[(E)-quinolin-2-ylmethylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C17H12N4S/c1-2-6-14-12(5-1)9-10-13(19-14)11-18-21-17-20-15-7-3-4-8-16(15)22-17/h1-11H,(H,20,21)/b18-11+ |
InChI 键 |
HNQNIPBLYYZXEC-WOJGMQOQSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=N/NC3=NC4=CC=CC=C4S3 |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=NNC3=NC4=CC=CC=C4S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B14143395.png)


![5-methyl-N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine](/img/structure/B14143405.png)

![(5-(2-Cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B14143413.png)
![Deferoxamine mesilate impurity B [EP impurity]](/img/structure/B14143414.png)

![3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide](/img/structure/B14143424.png)


![2-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide](/img/structure/B14143450.png)
![(3S,7S)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B14143456.png)
